molecular formula C16H14F3NO3 B4837405 METHYL (4Z)-1,2-DIMETHYL-5-OXO-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-1,2-DIMETHYL-5-OXO-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B4837405
M. Wt: 325.28 g/mol
InChI Key: XFIBQRIFFPPEIZ-FLIBITNWSA-N
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Description

Methyl (4Z)-1,2-dimethyl-5-oxo-4-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-1,2-dimethyl-5-oxo-4-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with a pyrrole derivative in the presence of a base, such as sodium hydride, followed by esterification with methanol . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-1,2-dimethyl-5-oxo-4-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl (4Z)-1,2-dimethyl-5-oxo-4-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (4Z)-1,2-dimethyl-5-oxo-4-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4Z)-1,2-dimethyl-5-oxo-4-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a pyrrole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (4Z)-1,2-dimethyl-5-oxo-4-[[2-(trifluoromethyl)phenyl]methylidene]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-9-13(15(22)23-3)11(14(21)20(9)2)8-10-6-4-5-7-12(10)16(17,18)19/h4-8H,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIBQRIFFPPEIZ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C2C(F)(F)F)C(=O)N1C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CC=C2C(F)(F)F)/C(=O)N1C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL (4Z)-1,2-DIMETHYL-5-OXO-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL (4Z)-1,2-DIMETHYL-5-OXO-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL (4Z)-1,2-DIMETHYL-5-OXO-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL (4Z)-1,2-DIMETHYL-5-OXO-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL (4Z)-1,2-DIMETHYL-5-OXO-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL (4Z)-1,2-DIMETHYL-5-OXO-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

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